molecular formula C13H24BrNOSSi B8438226 5-Bromo-2-((triisopropylsilyloxy)methyl)thiazole

5-Bromo-2-((triisopropylsilyloxy)methyl)thiazole

Cat. No.: B8438226
M. Wt: 350.39 g/mol
InChI Key: CZUKRXOBGUWRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-((triisopropylsilyloxy)methyl)thiazole is a useful research compound. Its molecular formula is C13H24BrNOSSi and its molecular weight is 350.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H24BrNOSSi

Molecular Weight

350.39 g/mol

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)methoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C13H24BrNOSSi/c1-9(2)18(10(3)4,11(5)6)16-8-13-15-7-12(14)17-13/h7,9-11H,8H2,1-6H3

InChI Key

CZUKRXOBGUWRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=NC=C(S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask is charged with (5-bromothiazol-2-yl)methanol (2.5 g, 12.9 mmol), imidazole (1.75 g, 25.8 mmol), dimethylformamide (25 mL), and chlorotriisopropylsilane (3.4 mL, 15.5 mmol). The reaction is stirred at room temperature under nitrogen for 72 hours. Contents are diluted with ethylacetate (150 mL), washed with 0.5M hydrochloric acid (2×100 mL) and brine (100 mL), dried (Na2SO4), and concentrated under vacuum to afford the title compound (4.7 g): m/z (Cl) M+H 350+352.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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